molecular formula C20H19NO4S2 B13371924 N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B13371924
M. Wt: 401.5 g/mol
InChI Key: DGERTHRLWHOSDP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with both ethyl and phenyl groups attached to a sulfonamide backbone, making it a subject of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzenesulfonyl chloride and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-ethylbenzenesulfonyl chloride is added dropwise to a solution of aniline and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can lead to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-N-(phenylsulfonyl)benzenesulfonamide
  • N-(4-chlorophenyl)-N-(phenylsulfonyl)benzenesulfonamide
  • N-(4-bromophenyl)-N-(phenylsulfonyl)benzenesulfonamide

Uniqueness

N-(4-ethylphenyl)-N-(phenylsulfonyl)benzenesulfonamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, potentially enhancing its ability to penetrate biological membranes and interact with target enzymes.

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C20H19NO4S2/c1-2-17-13-15-18(16-14-17)21(26(22,23)19-9-5-3-6-10-19)27(24,25)20-11-7-4-8-12-20/h3-16H,2H2,1H3

InChI Key

DGERTHRLWHOSDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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